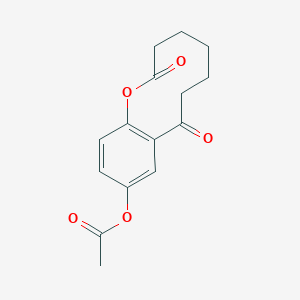
2H-1-Benzoxecin-2,8(3H)-dione, 10-(acetyloxy)-4,5,6,7-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- is a complex organic compound that belongs to the class of benzoxecins. These compounds are characterized by their unique ring structures and diverse functional groups, which contribute to their wide range of chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- typically involves multi-step organic reactions. The starting materials often include benzene derivatives and various reagents that facilitate the formation of the benzoxecin ring. Common synthetic routes may involve:
Cyclization reactions: Formation of the benzoxecin ring through intramolecular cyclization.
Acetylation: Introduction of the acetoxy group using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-pressure reactors may be employed to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-BENZOXECIN-2,8(3H)-DIONE: Lacks the acetoxy group but shares the core benzoxecin structure.
4,5,6,7-TETRAHYDRO-2H-1-BENZOXECIN-2,8(3H)-DIONE: Similar structure but without the acetoxy group.
Uniqueness
2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- is unique due to the presence of the acetoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance its solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
55129-60-7 |
|---|---|
Formule moléculaire |
C15H16O5 |
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
(2,8-dioxo-4,5,6,7-tetrahydro-3H-1-benzoxecin-10-yl) acetate |
InChI |
InChI=1S/C15H16O5/c1-10(16)19-11-7-8-14-12(9-11)13(17)5-3-2-4-6-15(18)20-14/h7-9H,2-6H2,1H3 |
Clé InChI |
GQIWVSJJJGSNGB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1)OC(=O)CCCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


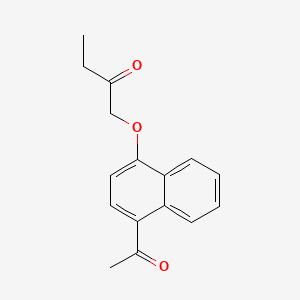

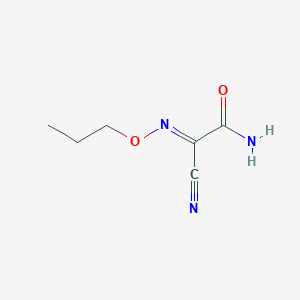
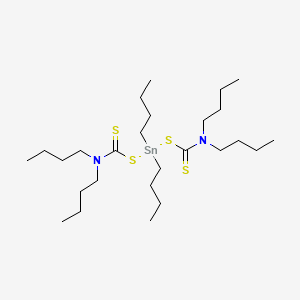
![8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-8-oxooctanoic acid](/img/structure/B13795407.png)
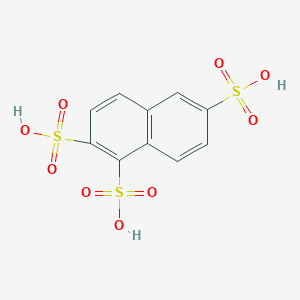
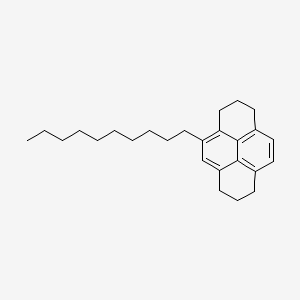
![Acetyl chloride,[(1-iminobutyl)amino]-](/img/structure/B13795426.png)
![3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13795428.png)

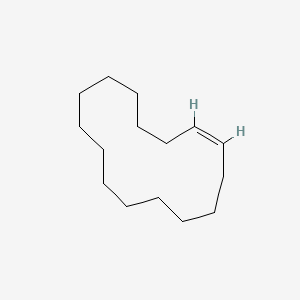
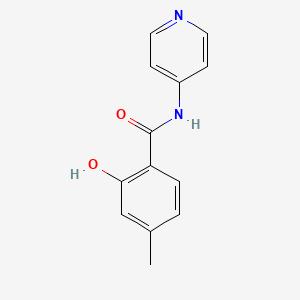
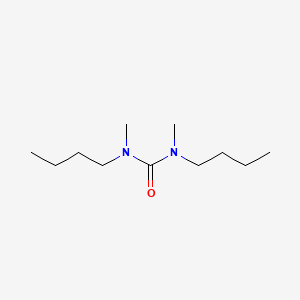
![sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate](/img/structure/B13795458.png)
